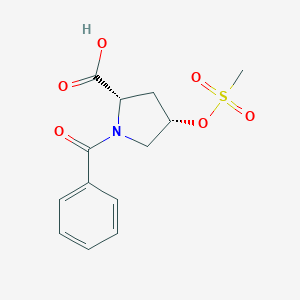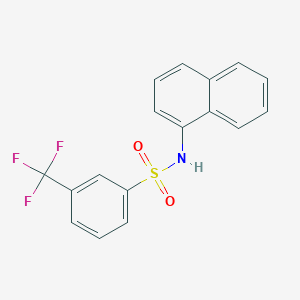
Soyacerebroside II
Vue d'ensemble
Description
Soyacerebroside II is a naturally occurring sphingoglycolipid that can be isolated from soybeans. It is known for its calcium ionophoretic properties, meaning it can facilitate the transport of calcium ions across cell membranes . This compound has a molecular formula of C₄₀H₇₅NO₉ and a molecular weight of 714.02 g/mol .
Applications De Recherche Scientifique
Soyacerebroside II has a wide range of scientific research applications, including:
Chemistry: Studying its ionophoretic properties and its role in calcium ion transport.
Industry: Utilizing its unique properties in the development of biochemical assays and diagnostic tools.
Analyse Biochimique
Biochemical Properties
Soyacerebroside II interacts with calcium ions, serving as a tridentate chelating ligand . The amide carbonyl, C2’-hydroxy, and C2"-hydroxy oxygens in this compound are responsible for the calcium ion binding . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
This compound has been shown to modulate the cellular immune response . It exhibits inhibitory activity on IL-18 secretion in human peripheral blood mononuclear cells (PBMC) . In addition, it has been found to suppress monocyte migration and prevent cartilage degradation in inflammatory animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its calcium ionophoretic activity . By binding to calcium ions, this compound can influence various cellular and molecular processes. For instance, it has been suggested to inhibit IL-18 secretion via this mechanism .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its calcium ionophoretic activity suggests that it may influence cellular functions over time by modulating calcium ion levels .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is currently limited. Its observed effects on monocyte migration and cartilage degradation suggest that it may have dose-dependent effects in inflammatory conditions .
Metabolic Pathways
Its role as a calcium ionophore suggests that it may interact with pathways involving calcium signaling .
Transport and Distribution
This compound is structurally analogous to a neural glucosylceramide . Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous calcium ion-binding and transport molecule .
Subcellular Localization
Given its structural similarity to neural glucosylceramide and its role as a calcium ionophore, this compound is likely to be localized in the endoplasmic reticulum, where it may influence calcium ion storage and release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Soyacerebroside II can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves:
Glycosylation: The attachment of a glucose molecule to the sphingosine base.
Acylation: The addition of a fatty acid to the glycosylated sphingosine.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from soybeans. The process includes:
Solvent Extraction: Using organic solvents to extract the compound from soybean material.
Chromatography: Purifying the extracted compound through chromatographic techniques.
Crystallization: Obtaining high-purity this compound through crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:
Chelation: It forms complexes with calcium ions, acting as a tridentate chelating ligand.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.
Hydrolysis: Acidic conditions or specific enzymes like glycosidases.
Major Products:
Calcium Complexes: Formation of calcium ion complexes.
Hydrolyzed Products: Free sphingosine and glucose molecules.
Mécanisme D'action
Soyacerebroside II exerts its effects primarily through its ability to bind and transport calcium ions. The mechanism involves:
Comparaison Avec Des Composés Similaires
Soyacerebroside II is structurally and functionally similar to other glucosylceramides, such as:
Soyacerebroside I: Another sphingoglycolipid isolated from soybeans with similar ionophoretic properties.
Longan Cerebroside I and II: Cerebrosides isolated from longan arillus with similar structural features.
Momor-cerebroside I: A cerebroside with comparable biological activities.
Uniqueness: this compound is unique due to its specific calcium ionophoretic activity, which distinguishes it from other cerebrosides. Its ability to form stable calcium complexes and facilitate calcium transport makes it a valuable compound for research in calcium signaling and homeostasis .
Propriétés
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-QZNXAUJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115074-93-6 | |
| Record name | SOYACEREBROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B220192.png)


![5-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


